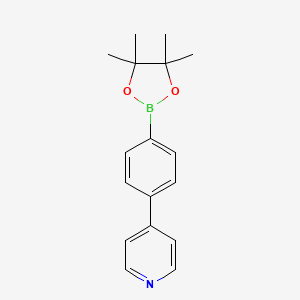

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine

Description

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine (CAS 1009033-87-7) is a boronate ester derivative featuring a pyridine ring connected to a phenyl group substituted with a pinacol boronate ester. Its molecular formula is C₁₇H₂₀BNO₂, with a molecular weight of 281.162 g/mol, and it exists as a white-yellow crystalline powder with a melting point of 112°C . The compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the stability of its boronate ester group, which facilitates carbon-carbon bond formation in organic synthesis . Applications extend to materials science, including organic light-emitting diodes (OLEDs) and fluorescent probes .

Properties

IUPAC Name |

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)15-7-5-13(6-8-15)14-9-11-19-12-10-14/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNMCYWJKRZCDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30729358 | |

| Record name | 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009033-87-7 | |

| Record name | 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Organic Synthesis

The compound serves as an important precursor in organic synthesis. Its boron atom can participate in various reactions such as Suzuki coupling reactions, which are widely used for forming carbon-carbon bonds. This property makes it valuable for synthesizing complex organic molecules in pharmaceuticals and agrochemicals.

Materials Science

Covalent Organic Frameworks (COFs) :

The compound is utilized as a building block for the synthesis of covalent organic frameworks (COFs). COFs are porous materials that have applications in gas storage, separation processes, and catalysis. The incorporation of 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine into COF structures enhances their stability and functionality due to the presence of the boron atom which can facilitate further chemical modifications .

Photocatalysis

The compound has been studied for its photocatalytic properties. In particular, it has been integrated into photocatalytic systems aimed at hydrogen production through water splitting. The unique electronic properties imparted by the dioxaborolane moiety enhance the efficiency of light absorption and charge separation processes essential for photocatalysis .

Luminescent Materials

Research indicates that derivatives of this compound can exhibit luminescent properties when incorporated into specific matrixes. This luminescence can be harnessed for applications in optoelectronics and sensing technologies .

Case Studies

Mechanism of Action

The mechanism by which 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid derivative undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the biaryl product. The molecular targets and pathways involved vary based on the biological or medical application, often involving interactions with specific enzymes or receptors.

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogs and their distinguishing features:

Key Observations :

- The phenyl spacer in the target compound enhances conjugation and electronic communication between the pyridine and boronate groups, improving performance in optoelectronic applications compared to simpler analogs .

- Trifluoromethyl derivatives exhibit altered reactivity due to electron-withdrawing effects, making them suitable for specialized cross-coupling reactions .

- Bipyridine analogs serve as ligands in coordination chemistry, enabling the synthesis of metal-organic frameworks (MOFs) .

Physicochemical Properties

Note: The phenyl spacer in the target compound improves crystallinity and stability compared to non-aromatic analogs .

Biological Activity

The compound 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine is a boron-containing organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyridine ring substituted with a phenyl group that is further substituted by a boron-containing moiety. The structure can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 294.18 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Stable under anhydrous conditions |

Research indicates that compounds containing boron atoms can exhibit various biological activities due to their ability to interact with biomolecules. Specifically, the dioxaborolane group may play a crucial role in enzyme inhibition and modulation of signaling pathways.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific kinases involved in cellular signaling pathways. For instance, it has shown inhibitory effects on dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in neurodegenerative diseases and cognitive function.

- Antioxidant Properties : Studies have demonstrated that derivatives of this compound exhibit significant antioxidant activity. This is particularly relevant in the context of neuroprotection and inflammation.

Study 1: DYRK1A Inhibition

In a recent study focused on the design of DYRK1A inhibitors, derivatives of this compound were synthesized and evaluated for their inhibitory activity. The results indicated that several derivatives displayed nanomolar-level inhibitory activity against DYRK1A.

Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties of the compound in BV2 microglial cells. The findings revealed that treatment with the compound significantly reduced nitric oxide (NO) and interleukin-6 (IL-6) levels, suggesting its potential as an anti-inflammatory agent.

Research Findings Summary

| Study Focus | Key Findings |

|---|---|

| DYRK1A Inhibition | Nanomolar-level inhibition observed |

| Anti-inflammatory Activity | Significant reduction in NO and IL-6 levels |

| Cytotoxicity Assessment | No significant cytotoxic effects at tested doses |

Q & A

Basic: What are the standard synthetic routes for preparing 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine?

Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct C-H borylation . For Suzuki coupling, a palladium catalyst (e.g., Pd(PPh₃)₄) reacts a halogenated pyridine derivative (e.g., 4-bromopyridine) with a boronic ester precursor. Alternatively, C-H activation using iridium catalysts (e.g., [Ir(COD)OMe]₂) enables direct borylation of the pyridine ring. Key steps include:

- Reagents : Bis(pinacolato)diboron (B₂pin₂) for boronate ester formation.

- Conditions : Mild bases (e.g., KOAc), inert solvents (THF or toluene), and temperatures between 60–100°C.

- Yield Optimization : Column chromatography with hexanes/EtOAC and triethylamine additives improves purity .

Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Answer:

The tetramethyl dioxaborolane group introduces steric hindrance, slowing transmetallation in Suzuki reactions but enhancing stability against hydrolysis. The pyridine ring exerts an electron-withdrawing effect, polarizing the C-B bond and increasing electrophilicity at boron. This electronic effect accelerates oxidative addition to Pd(0) but may reduce nucleophilic attack in SN2 pathways. Computational studies suggest that bulky ligands (e.g., SPhos) mitigate steric clashes during catalytic cycles .

Basic: What spectroscopic methods are critical for confirming the structure of this compound?

Answer:

- ¹H NMR : Aromatic protons on pyridine (δ 8.5–7.5 ppm) and pinacol methyl groups (δ 1.0–1.3 ppm).

- ¹¹B NMR : A singlet near δ 30 ppm confirms boronate ester formation.

- HRMS : Exact mass (e.g., 281.16 g/mol) verifies molecular composition .

- X-ray Crystallography : Resolves bond angles and confirms regioselectivity in solid-state structures.

Advanced: How can computational methods predict the regioselectivity of C-H borylation reactions involving this compound?

Answer:

Density Functional Theory (DFT) calculates transition-state energies to identify favored borylation sites. For example:

- The pyridine ring’s meta-C-H bond (relative to boron) is more reactive due to lower activation barriers.

- Steric maps quantify repulsion between the boronate ester and catalyst ligands.

- Kinetic Isotope Effects (KIE) : Deuterium labeling experiments validate computational predictions of rate-determining steps .

Application: How is this compound utilized in the synthesis of organic electronic materials?

Answer:

It serves as a key intermediate in OLEDs and TADF (thermally activated delayed fluorescence) emitters. For example:

- Cross-coupling with aryl halides forms extended π-conjugated systems (e.g., 9,10-dihydroacridine derivatives).

- The boronate group enables modular synthesis of donor-acceptor architectures for charge transport layers .

Contradiction Resolution: How to address discrepancies in reported catalytic efficiencies for cross-couplings using this boronate ester?

Answer:

Discrepancies arise from:

- Ligand Effects : Bulky ligands (e.g., XPhos) improve yields in sterically hindered systems.

- Solvent Polarity : Polar aprotic solvents (DMF) favor oxidative addition but may destabilize Pd intermediates.

- Base Selection : Weak bases (K₂CO₃) reduce side reactions compared to strong bases (NaOH).

Replicate conditions from (27% yield) with optimized ligand/solvent pairs to improve efficiency .

Advanced: What mechanistic insights explain the stability of the boronate ester under aqueous conditions?

Answer:

The dioxaborolane ring protects the boron center from hydrolysis via:

- Steric Shielding : Tetramethyl groups hinder nucleophilic attack by water.

- Electronic Effects : The ring’s oxygen atoms stabilize boron through resonance.

Kinetic Studies : Half-life measurements in H₂O/THF mixtures show >24-hour stability at pH 7 .

Basic: What safety precautions are essential when handling this compound?

Answer:

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of pyridine vapors.

- Storage : Inert atmosphere (N₂ or Ar) at –20°C to prevent boronate degradation .

Advanced: How does this compound participate in tandem catalytic cycles beyond Suzuki reactions?

Answer:

It enables one-pot multicomponent reactions , such as:

- Carbonylative Coupling : CO insertion forms ketone intermediates.

- Alkoxycarbonylation : Generates ester functionalities via alcohol nucleophiles.

These pathways require precise control of catalyst loading and gas pressure to avoid side products .

Characterization Challenge: How to distinguish boron-containing byproducts during purification?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.